molecular formula C177H306N56O54 B060644 Semparatide acetate CAS No. 188106-30-1

Semparatide acetate

Cat. No.: B060644
CAS No.: 188106-30-1
M. Wt: 4083 g/mol
InChI Key: VLIPYBWIOIEPHE-LVNOSFOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semparatide acetate (formerly RS-66271) is a synthetic analog of parathyroid hormone-related protein (PTHrP) developed for its osteoanabolic properties. Its molecular formula is C₁₇₅H₃₀₀N₅₆O₅₁, with a molecular weight of 4082.6663 g/mol and 35 defined stereocenters . Structurally, it mimics PTHrP’s N-terminal region, enabling activation of the PTH1 receptor (PTH1R), a key regulator of bone remodeling.

Mechanism and Clinical Applications Preclinical studies demonstrated Semparatide’s efficacy in accelerating fracture healing and mitigating glucocorticoid-induced bone loss in animal models . In a clinical trial involving postmenopausal women with osteoporosis, subcutaneous administration of Semparatide increased vertebral bone mineral density (BMD) by 8–10% over 12 months . Despite these promising results, Roche discontinued its development in the late 1990s, possibly due to strategic portfolio adjustments or unidentified safety concerns .

Properties

CAS No.

188106-30-1

Molecular Formula

C177H306N56O54

Molecular Weight

4083 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate

InChI

InChI=1S/C175H300N56O51.C2H4O2.H2O/c1-24-93(20)138(230-169(279)127(80-233)227-143(253)101(37-26-30-56-177)201-130(237)78-196-142(252)100(36-25-29-55-176)202-165(275)124(73-135(246)247)226-164(274)122(71-98-76-191-82-198-98)223-162(272)120(69-91(16)17)220-160(270)117(66-88(10)11)216-151(261)107(43-49-128(181)235)209-163(273)121(70-97-75-190-81-197-97)222-154(264)112(48-54-134(244)245)212-168(278)126(79-232)228-170(280)137(92(18)19)229-141(251)94(21)180)171(281)213-108(44-50-129(182)236)152(262)225-125(74-136(248)249)166(276)221-113(62-84(2)3)155(265)207-106(42-35-61-195-175(188)189)145(255)205-104(40-33-59-193-173(184)185)144(254)206-105(41-34-60-194-174(186)187)146(256)208-111(47-53-133(242)243)153(263)217-118(67-89(12)13)159(269)219-115(64-86(6)7)157(267)211-109(45-51-131(238)239)149(259)203-102(38-27-31-57-178)147(257)214-116(65-87(8)9)158(268)218-114(63-85(4)5)156(266)210-110(46-52-132(240)241)150(260)204-103(39-28-32-58-179)148(258)215-119(68-90(14)15)161(271)224-123(72-99-77-192-83-199-99)167(277)231-139(96(23)234)172(282)200-95(22)140(183)250;1-2(3)4;/h75-77,81-96,100-127,137-139,232-234H,24-74,78-80,176-180H2,1-23H3,(H2,181,235)(H2,182,236)(H2,183,250)(H,190,197)(H,191,198)(H,192,199)(H,196,252)(H,200,282)(H,201,237)(H,202,275)(H,203,259)(H,204,260)(H,205,255)(H,206,254)(H,207,265)(H,208,256)(H,209,273)(H,210,266)(H,211,267)(H,212,278)(H,213,281)(H,214,257)(H,215,258)(H,216,261)(H,217,263)(H,218,268)(H,219,269)(H,220,270)(H,221,276)(H,222,264)(H,223,272)(H,224,271)(H,225,262)(H,226,274)(H,227,253)(H,228,280)(H,229,251)(H,230,279)(H,231,277)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,184,185,193)(H4,186,187,194)(H4,188,189,195);1H3,(H,3,4);1H2/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-;;/m0../s1

InChI Key

VLIPYBWIOIEPHE-LVNOSFOVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N.CC(=O)O.O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N.CC(=O)O.O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N.CC(=O)O.O

Other CAS No.

188106-30-1

sequence

AVSEHQLLHDKGKSIQDLRRRELLEKLLEKLHTA

Synonyms

semparatide acetate

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Preclinical Bone Anabolic Effects (Rat Models)
Compound Femoral BMD Increase (%) Fracture Healing Time (Days) Reference
This compound 18.2 ± 2.1 21 ± 3
PTH(1-34) 15.7 ± 1.8 25 ± 4
Table 3: Clinical Trial Outcomes (Postmenopausal Osteoporosis)
Parameter Semparatide (12 Months) Teriparatide (18 Months)
Vertebral BMD Increase 8–10% 9–13%
Adverse Events Mild hypercalcemia Transient hypercalcemia

Discussion and Future Perspectives

This compound’s discontinuation highlights the challenges in translating preclinical success to clinical adoption. Future research could explore:

  • Hybrid Analog Design : Merging Semparatide’s stability enhancements with teriparatide’s proven efficacy.
  • Alternative Indications: Applications in non-union fractures or corticosteroid-induced osteoporosis.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stability of Semparatide acetate in experimental formulations?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (e.g., peak homogeneity).
  • Confirm molecular integrity via mass spectrometry (MS) .
  • For stability studies, employ accelerated stress conditions (40°C, 75% relative humidity) with periodic sampling. Analyze degradation products using stability-indicating methods.
  • Differential scanning calorimetry (DSC) can evaluate physical stability (e.g., glass transition temperature). Example Table:
TechniqueParameter MeasuredKey Metrics
HPLCPurityRetention time, peak area
MSMolecular weightm/z ratio
DSCThermal stabilityTg, ΔH

Q. How should researchers design dose-response studies to evaluate this compound efficacy in preclinical models?

Methodological Answer:

  • Use logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) to capture the full response range.
  • Include a vehicle control and reference comparator (e.g., established peptide analogs).
  • Monitor biomarkers (e.g., serum calcium levels for osteoporosis studies) at multiple timepoints.
  • Apply nonlinear regression to calculate EC₅₀ values and assess curve parallelism between groups .

Q. What strategies optimize the identification of relevant preclinical studies on this compound in biomedical databases?

Methodological Answer:

  • Use controlled vocabulary (MeSH terms: "this compound/therapeutic use," "bone remodeling/drug effects").
  • Combine Boolean operators (AND/OR) with truncation (e.g., "Semparatide*") to capture variants.
  • Filter by study type (e.g., "animal models," "pharmacokinetics") and publication date (last 10 years).
  • Document searches using PRISMA guidelines for reproducibility .

Q. What statistical approaches are essential when reporting variability in this compound bioavailability studies?

Methodological Answer:

  • Use mixed-effects models to account for inter-subject variability.
  • Report 90% confidence intervals for bioavailability ratios (test vs. reference).
  • Apply non-compartmental analysis (NCA) for AUC and Cmax calculations.
  • Validate assumptions via residual plots and sensitivity analyses .

Q. How can researchers validate assay specificity for this compound in biological matrices?

Methodological Answer:

  • Spike matrices (e.g., plasma, tissue homogenates) with this compound and structurally similar analogs.
  • Assess cross-reactivity using competitive ELISA or surface plasmon resonance (SPR) .
  • Perform recovery experiments (80–120% recovery acceptable) and document limits of detection (LOD) .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic data from different preclinical models administering this compound?

Methodological Answer:

  • Conduct species-specific protein binding assays to identify differential plasma interactions.
  • Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies variations in clearance pathways.
  • Validate findings via crossover studies with isotope-labeled this compound in discrepant models (e.g., rodents vs. primates) .

Q. What computational strategies improve the prediction of this compound’s long-term stability in novel drug-delivery systems?

Methodological Answer:

  • Apply molecular dynamics simulations to assess peptide-polymer interactions in matrices.
  • Use accelerated stability data (40°C/75% RH) to train machine learning models (e.g., random forests) for shelf-life prediction.
  • Validate predictions with real-time stability studies under ICH guidelines .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo outcomes?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: Identify critical process parameters (CPPs) via fractional factorial experiments.
  • Use PAT (process analytical technology) tools (e.g., in-line FTIR) for real-time monitoring.
  • Standardize raw material sources (e.g., Fmoc-amino acid purity ≥98%) .

Q. What experimental frameworks are suitable for investigating off-target effects of this compound in multi-omics studies?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Use CRISPR-Cas9 screening to validate candidate off-target genes.
  • Cross-reference findings with ChEMBL or PubChem BioAssay data for known peptide interactions .

Q. How can researchers optimize high-throughput screening (HTS) assays for this compound analogs?

Methodological Answer:

  • Use fluorescence polarization (FP) or TR-FRET assays for binding affinity measurements.
  • Minimize false positives via counter-screens against related receptors (e.g., PTH1R).
  • Employ Z-factor analysis (Z′ > 0.5) to validate assay robustness .

Key Methodological Considerations

  • Data Contradiction Analysis : Use meta-regression to identify moderators (e.g., dosing regimen, model species) in conflicting studies .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and publish raw data in repositories like Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.